

Reactivity profile of 4-Chloro-2-(methylsulfonyl)benzaldehyde functional groups.

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Compound of Interest

Compound Name:	4-Chloro-2-(methylsulfonyl)benzaldehyde
Cat. No.:	B1350005

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Technical Guide: Reactivity Profile of 4-Chloro-2-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the functional groups present in **4-Chloro-2-(methylsulfonyl)benzaldehyde**, a key intermediate in pharmaceutical synthesis. The document details the electronic interplay of the aldehyde, chloro, and methylsulfonyl moieties, supported by experimental data and protocols.

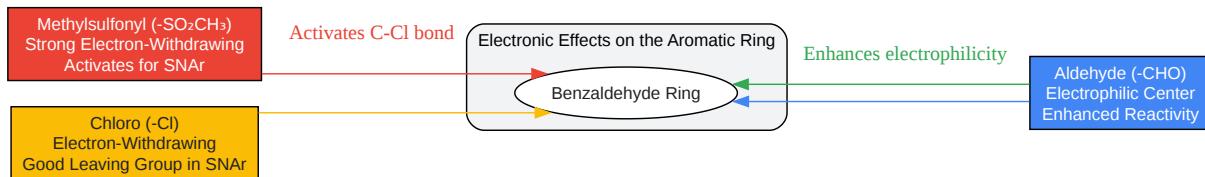
Core Reactivity Profile

4-Chloro-2-(methylsulfonyl)benzaldehyde (CAS: 849035-76-3) is an aromatic aldehyde characterized by three functional groups whose reactivities are intricately linked by their electronic effects on the benzene ring.^[1]

- Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms.^[2] Its presence significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (S_NAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).^{[2][3]}

- Chloro Group (-Cl): As a halogen, the chloro group is also electron-withdrawing (inductive effect) but is a weak deactivator in electrophilic aromatic substitution. In this specific molecule, its reactivity is profoundly enhanced by the presence of the strongly activating methylsulfonyl group, making it an excellent leaving group in S_NAr reactions.[3]
- Aldehyde Group (-CHO): The aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. The electron-withdrawing nature of the adjacent methylsulfonyl group and the chloro group further increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic addition and condensation reactions.[2]

The synergistic electron-withdrawing effects of the chloro and methylsulfonyl groups make the aromatic ring electron-poor, which dictates the primary reaction pathways for this molecule: nucleophilic attack on the aldehyde and nucleophilic substitution at the chloro-substituted carbon.



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Diagram 1: Interplay of functional groups in **4-Chloro-2-(methylsulfonyl)benzaldehyde**.

Key Reactions and Applications

The unique reactivity profile of **4-Chloro-2-(methylsulfonyl)benzaldehyde** makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

Nucleophilic Aromatic Substitution (S_NAr)

The most prominent reaction for this molecule is the S_NAr at the C4 position, where the chloro group is displaced by a nucleophile. This reaction is central to its use in synthesizing complex heterocyclic structures. A prime example is its role in the synthesis of GSK2636771, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3K β).

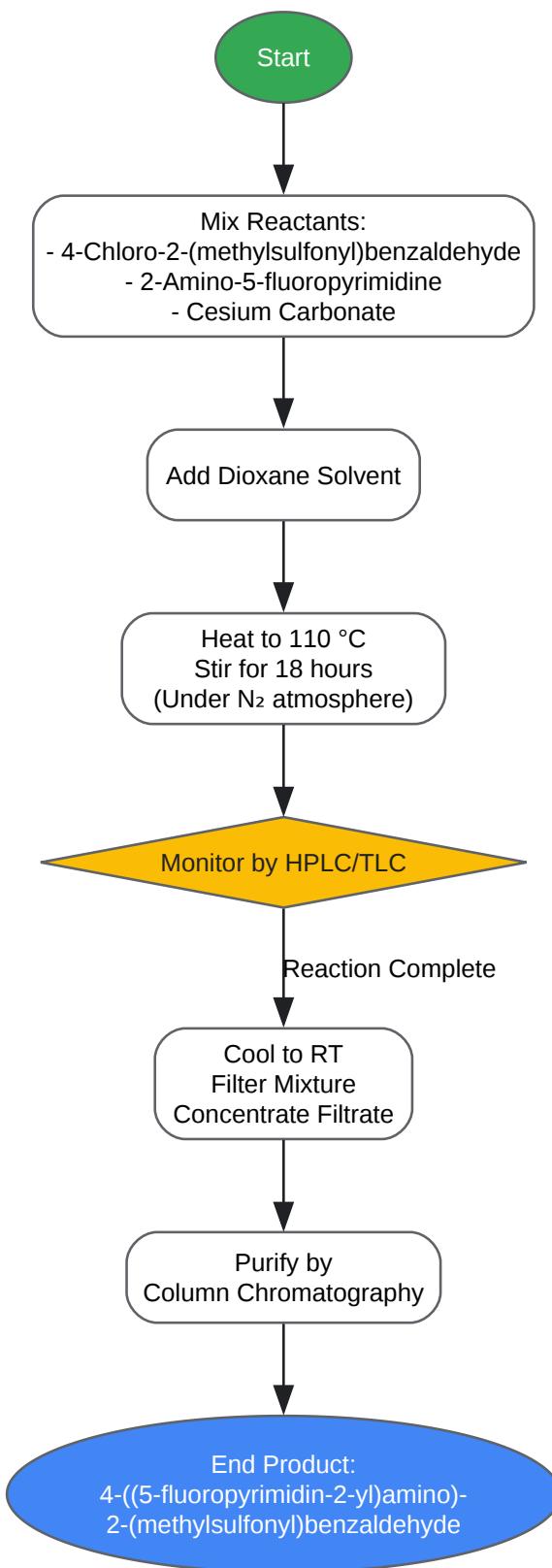
Quantitative Data for S_nAr Reaction

Reactant 1	Reactant 2	Solvent	Base	Temperature	Time	Yield	Reference
4-Chloro- 2-(methylsulfonyl)benzaldehyde	2-Amino-5-fluoropyrimidine	Dioxane	Cesium Carbonate	110 °C	18 h	86%	Patent WO2011131828A1 1

Experimental Protocol: Synthesis of 4-((5-fluoropyrimidin-2-yl)amino)-2-(methylsulfonyl)benzaldehyde

This protocol is adapted from patent WO2011131828A1, detailing a key step in the synthesis of the PI3K β inhibitor GSK2636771.

- Reagent Preparation: A mixture of **4-chloro-2-(methylsulfonyl)benzaldehyde** (1.0 eq), 2-amino-5-fluoropyrimidine (1.05 eq), and cesium carbonate (2.0 eq) is prepared.
- Solvent Addition: Anhydrous 1,4-dioxane is added to the mixture.
- Reaction Execution: The suspension is heated to 110 °C and stirred vigorously under a nitrogen atmosphere for 18 hours.
- Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.
- Purification: The resulting residue is purified by column chromatography on silica gel to yield the final product.

[Click to download full resolution via product page](#)Diagram 2: Experimental workflow for the S_nAr reaction.

Aldehyde Group Reactions: Reductive Amination

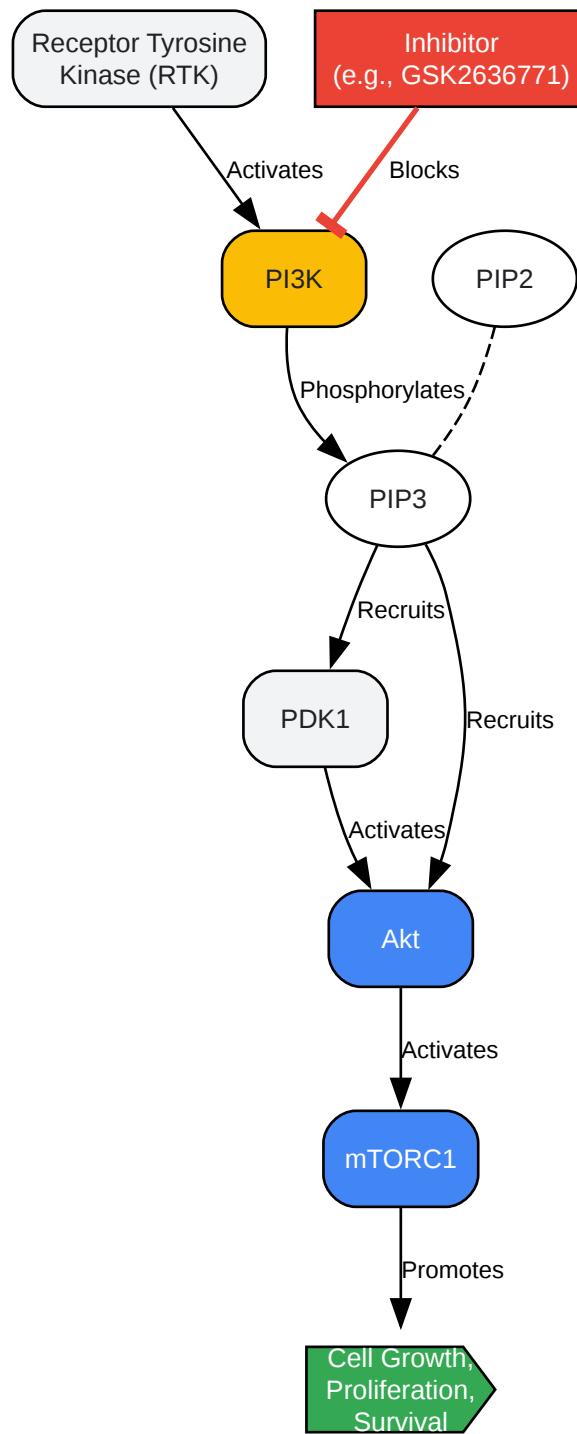
The aldehyde functional group serves as a versatile handle for further molecular elaboration, most commonly through reductive amination.^[4] This two-step, one-pot process involves the formation of an imine intermediate by condensation with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.^[5]

General Protocol for Reductive Amination

- **Imine Formation:** The aldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acetic acid is often added to facilitate imine formation. The mixture is stirred at room temperature.
- **Reduction:** A mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN), is added portion-wise to the mixture.^[6] These reagents selectively reduce the iminium ion intermediate in the presence of the unreacted aldehyde.
- **Work-up and Purification:** The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The product is extracted with an organic solvent, dried, and purified, typically by chromatography.

Application in Drug Development: PI3K Signaling Pathway

The product derived from the $\text{S}_{\text{n}}\text{Ar}$ reaction of **4-Chloro-2-(methylsulfonyl)benzaldehyde** is a precursor to inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth.^{[2][7]} Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.^[8] Inhibitors like GSK2636771 selectively target isoforms of PI3K, thereby blocking downstream signaling and inhibiting cancer cell growth.



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Diagram 3: Simplified PI3K/Akt/mTOR signaling pathway and point of inhibition.

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